3-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-7-methyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one
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Overview
Description
3-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-7-methyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of multiple fused rings, including a pyrimido[2,1-b][1,3]thiazinone core and a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-7-methyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one involves several key steps:
Formation of the Tetrahydroisoquinoline Moiety: The starting material, 6-methoxy-1,2,3,4-tetrahydroisoquinoline, can be synthesized via the Pictet-Spengler reaction, which involves the condensation of phenylethylamine with an aldehyde in the presence of an acid catalyst.
Formation of the Pyrimido[2,1-b][1,3]thiazinone Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrimido[2,1-b][1,3]thiazinone ring system.
Coupling of the Two Moieties: The final step involves the coupling of the tetrahydroisoquinoline moiety with the pyrimido[2,1-b][1,3]thiazinone core through a carbonyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-7-methyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound may be explored for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Biological Studies: It can be used as a probe to study various biological processes and pathways.
Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-7-methyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one is not well understood. it is likely to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanism and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
6-methoxy-1,2,3,4-tetrahydroisoquinoline: A precursor in the synthesis of the target compound.
Pyrimido[2,1-b][1,3]thiazinone derivatives: Compounds with similar core structures but different substituents.
Uniqueness
3-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-7-methyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one is unique due to its specific combination of fused ring systems and functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
3-(6-methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-7-methyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-12-8-20-19-22(17(12)23)10-15(11-26-19)18(24)21-6-5-13-7-16(25-2)4-3-14(13)9-21/h3-4,7-8,15H,5-6,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVAVTIUGIREBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)CC(CS2)C(=O)N3CCC4=C(C3)C=CC(=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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